19-Hydroxy-8-O-methyltetrangulol

Description

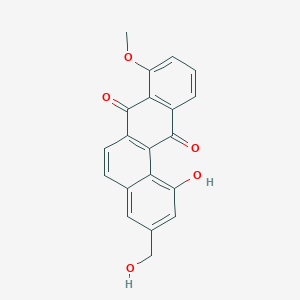

Structure

2D Structure

3D Structure

Properties

CAS No. |

147914-13-4 |

|---|---|

Molecular Formula |

C20H14O5 |

Molecular Weight |

334.3 g/mol |

IUPAC Name |

1-hydroxy-3-(hydroxymethyl)-8-methoxybenzo[a]anthracene-7,12-dione |

InChI |

InChI=1S/C20H14O5/c1-25-15-4-2-3-12-17(15)19(23)13-6-5-11-7-10(9-21)8-14(22)16(11)18(13)20(12)24/h2-8,21-22H,9H2,1H3 |

InChI Key |

IWDFTRSGZDSLDE-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C4=C(C=C(C=C4C=C3)CO)O |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C4=C(C=C(C=C4C=C3)CO)O |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of 19 Hydroxy 8 O Methyltetrangulol

Spectroscopic Analysis for Structural Confirmation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the precise elemental formula of 19-Hydroxy-8-O-methyltetrangulol. This is a critical step in confirming the identity of a new compound.

This technique combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. LC-ESI-MS/MS would be used to analyze complex mixtures and to obtain fragmentation patterns of the target compound. The fragmentation data provides valuable structural information by revealing how the molecule breaks apart, which helps in piecing together its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings and conjugated systems present in angucyclinones. The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima that are indicative of its specific chemical structure.

Chemodiversity and Related Angucyclinone Structures

Angucyclinones are a large and structurally diverse family of polyketide natural products, primarily isolated from actinomycete bacteria. nih.govnih.gov They are characterized by a tetracyclic benz[a]anthracene carbon skeleton. nih.govnih.gov The structural diversity within this class arises from various modifications to the basic framework, including different patterns of oxygenation, glycosylation, and rearrangements of the cyclic structure. nih.gov

Compounds related to the hypothetical this compound would likely be other angucyclinones bearing hydroxyl and methoxy (B1213986) groups on the tetracyclic core. The positions of these functional groups significantly influence the biological activity of these molecules. The study of the chemodiversity of angucyclinones is an active area of research, as these compounds often exhibit a wide range of biological activities, including antibacterial and antitumor properties. frontiersin.org

Relationship to Tetrangulol (B1209878) and Tetrangomycin (B1203879)

This compound is a derivative of tetrangulol, a benz[a]anthraquinone derivative. nih.gov Both tetrangulol and its precursor, tetrangomycin, are angucycline antibiotics produced by various Streptomyces species, such as Streptomyces rimosus and Streptomyces cyanogenus. nih.govresearchgate.net Metabolomic analyses have shown that tetrangulol and tetrangomycin are part of the angucycline biosynthetic pathway. nih.gov

The core chemical scaffold of these molecules is the angucyclinone structure. This compound is structurally distinct from tetrangulol by the presence of a hydroxyl group at the C-19 position and a methyl ether at the C-8 position. These modifications suggest the action of specific hydroxylase and methyltransferase enzymes during its biosynthesis. Tetrangomycin is considered a biosynthetic precursor to tetrangulol. nih.gov

Analogues with Varied Hydroxylation and Methylation Patterns (e.g., 19-hydroxytetrangulol, 8-O-methyltetrangulol, PD116740)

The structural diversity of angucyclines is largely due to variations in hydroxylation and methylation patterns on the core angucyclinone skeleton. These variations give rise to a wide range of analogues with potentially different biological activities.

19-hydroxytetrangulol: This analogue differs from this compound by the absence of the methyl group at the C-8 oxygen. The presence of a hydroxyl group at C-19 is a key feature, suggesting a common biosynthetic step involving a specific hydroxylase.

8-O-methyltetrangulol: This compound is methylated at the C-8 position but lacks the C-19 hydroxyl group found in this compound.

PD116740: While not a direct analogue with simple hydroxylation or methylation changes, PD116740 belongs to the same class of angucycline antibiotics and shares the fundamental benz[a]anthraquinone framework. The study of such related compounds helps in understanding the structure-activity relationships within this class of molecules.

The generation of these analogues can occur naturally through the inherent flexibility of the biosynthetic pathways in Streptomyces or can be achieved synthetically to explore the impact of these functional group modifications.

Data Tables

Table 1: Comparison of Related Angucycline Compounds

| Compound Name | Core Structure | C-8 Substitution | C-19 Substitution |

| Tetrangulol | Angucyclinone | -OH | -H |

| Tetrangomycin | Angucyclinone | -OH | -H |

| This compound | Angucyclinone | -OCH3 | -OH |

| 19-hydroxytetrangulol | Angucyclinone | -OH | -OH |

| 8-O-methyltetrangulol | Angucyclinone | -OCH3 | -H |

Chemical Synthesis and Derivatization Approaches to 19 Hydroxy 8 O Methyltetrangulol

Synthetic Strategies for Angucyclinone Core Structures

The assembly of the polycyclic angucyclinone skeleton is the cornerstone of any total synthesis in this class. Chemists have devised several powerful strategies to this end, each with its own advantages in controlling the intricate stereochemistry and regiochemistry of the final product. nih.govrsc.org These methods often involve the sequential or convergent construction of the four rings (A, B, C, and D) that define the benz[a]anthracene core.

The Diels-Alder reaction, a [4+2] cycloaddition, stands as one of the most powerful and widely used methods for constructing the six-membered rings found in angucyclinones. nih.govnih.gov This pericyclic reaction allows for the formation of the cyclohexene (B86901) ring system with a high degree of stereochemical control. masterorganicchemistry.com Synthetic chemists have exploited this reaction's versatility to assemble the angucyclinone framework in various ways, often as a key step in a larger synthetic sequence. nih.govthieme-connect.com

The reaction typically involves a conjugated diene and a dienophile, which combine to form a new six-membered ring. masterorganicchemistry.com In the context of angucyclinone synthesis, different strategies can be employed, such as the DC+A or D+BA approaches, to form specific rings of the tetracyclic system. thieme-connect.com The efficiency and stereoselectivity of the Diels-Alder reaction can be enhanced through the use of chiral catalysts or by incorporating chiral auxiliaries into the diene or dienophile. thieme-connect.com Furthermore, intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, have proven to be a valuable strategy for constructing the complex, fused-ring systems of these natural products. youtube.com

Table 1: Examples of Diels-Alder Strategies in Angucyclinone Synthesis

| Strategy | Diene Component | Dienophile Component | Ring(s) Formed | Reference |

| Intermolecular | Enantiopure vinyl cyclohexenes | Chiral (S,S)-2-(p-tolylsulfinyl)-1,4-naphthoquinones | B, C | thieme-connect.com |

| Intramolecular | Tethered diene and dienophile | N/A | Fused ring system | youtube.com |

| Biomimetic | Dehydronaphthoquinone | Juglone derivative | Tetracyclic Core | acs.org |

Nucleophilic and electrophilic addition reactions are fundamental transformations in organic synthesis and play a crucial role in building the angucyclinone framework. slideshare.netbyjus.com These reactions involve the addition of a nucleophile (an electron-rich species) or an electrophile (an electron-poor species) to a multiple bond, typically a carbon-carbon or carbon-oxygen double bond. youtube.comlibretexts.org

In the synthesis of angucyclinones, nucleophilic additions are often used to form key carbon-carbon bonds. rsc.org For instance, anionic annulations involving phthalides have been successfully employed to construct parts of the tetracyclic system. thieme-connect.com The general principle involves the attack of a nucleophile on an electrophilic center, such as a carbonyl carbon, leading to the formation of a new bond and, often, a new stereocenter. youtube.com

Conversely, electrophilic addition reactions can be used to introduce functional groups or to initiate cyclization cascades. libretexts.org The π electrons of a double bond act as a nucleophile, attacking an electrophilic species. libretexts.org This process generates a carbocation intermediate, which can then be trapped by a nucleophile to complete the addition. libretexts.org The regiochemistry and stereochemistry of these additions are critical for the successful synthesis of the target molecule.

Transition-metal catalysis has revolutionized organic synthesis, and cross-coupling reactions are a prime example of their power. rsc.orguni-muenchen.de These reactions, often catalyzed by palladium, nickel, or copper, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. uni-muenchen.denih.gov In the context of angucyclinone synthesis, these methods provide a convergent and flexible approach to assembling the complex molecular architecture. nih.govrsc.org

Strategies such as Suzuki, Stille, and Negishi couplings are frequently employed to connect different fragments of the angucyclinone skeleton. researchgate.net For example, a pre-functionalized aromatic ring can be coupled with another component to form a key biaryl bond within the tetracyclic system. uni-muenchen.de More recently, metallacycle-mediated cross-coupling reactions, particularly those involving titanium, have emerged as a powerful tool for constructing substituted ring systems with excellent control over stereochemistry. nih.govnih.gov These reactions often proceed through a series of steps including metallacyclopentadiene formation, cycloaddition, and subsequent transformations to yield the desired polycyclic structure. nih.gov

Intramolecular cyclization reactions are highly effective for constructing cyclic molecules, as they can be entropically favored. In the synthesis of angucyclinones, these reactions are used to close one or more of the rings in the tetracyclic core. nih.govrsc.org A variety of reaction types can be employed to achieve these cyclizations, including Friedel-Crafts reactions, aldol (B89426) condensations, and metal-catalyzed processes. thieme-connect.comrsc.org

For example, a gold-catalyzed intramolecular [4+2] benzannulation has been developed as an efficient method for forming the 2,3-dihydrophenantren-4(1H)-one skeleton, a key structural motif in many angucyclinones. nih.gov This approach highlights the utility of modern catalytic methods in promoting complex cyclizations. nih.gov Similarly, copper-catalyzed domino intramolecular cyclizations have been shown to be effective for assembling polycyclic indole (B1671886) derivatives, demonstrating the potential of such strategies for the synthesis of related heterocyclic systems. rsc.org

Total Synthesis of 19-Hydroxy-8-O-methyltetrangulol

While a specific total synthesis for this compound is not extensively detailed in the reviewed literature, the synthesis of closely related angucyclinones provides a clear blueprint for its potential construction. For instance, the first asymmetric total synthesis of 4-hydroxy-8-O-methyltetrangomycin, an isomer of the target compound, was recently reported. nih.gov

This synthesis utilized a sequential enyne metathesis/Diels-Alder approach to construct the tetracyclic skeleton. nih.gov Key late-stage functional group manipulations, including a benzylic photo-oxidation, were crucial for installing the required hydroxyl groups on the A-ring. nih.gov A similar strategic approach could likely be adapted for the synthesis of this compound, with modifications to control the regiochemistry of the hydroxymethyl group at the C-19 position. The core challenge would lie in the selective introduction of the C-19 hydroxymethyl group and the C-8 methoxy (B1213986) group on the benz[a]anthracene framework.

Table 2: Key Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-hydroxy-3-(hydroxymethyl)-8-methoxybenzo[a]anthracene-7,12-dione | nih.gov |

| Molecular Formula | C₂₀H₁₄O₅ | nih.gov |

| Molecular Weight | 334.3 g/mol | nih.gov |

| ChEBI ID | CHEBI:31062 | ebi.ac.ukebi.ac.uk |

| Functional Parent | Tetrangulol (B1209878) | nih.govebi.ac.uk |

Semi-Synthesis and Chemical Derivatization of Precursors

Semi-synthesis, which involves the chemical modification of a naturally occurring precursor, is a powerful strategy for accessing complex molecules and their analogues. In the field of angucyclinones, biosynthetic intermediates or related natural products can serve as starting materials for the synthesis of new derivatives. nih.gov

The biosynthesis of angucyclinones proceeds through a polyketide pathway, generating a series of intermediates that are then modified by tailoring enzymes. nih.govnih.gov For example, the aglycone tetrangomycin (B1203879) is a known intermediate in the biosynthesis of various angucycline derivatives. nih.gov This compound, or related precursors, could potentially be isolated from mutant microbial strains and then chemically modified to produce this compound. Such modifications might include selective hydroxylation, methylation, and other functional group interconversions. This approach can be more efficient than a full total synthesis, leveraging nature's ability to construct the complex core structure.

Chemical Transformation from PD116740 and other Angucyclinones

While a direct chemical transformation of PD116740 to this compound has not been explicitly detailed in the scientific literature, the structural similarities between these and other angucyclinones suggest potential synthetic pathways. Angucyclinones share a common biosynthetic precursor, UWM6, which undergoes a series of post-polyketide synthase (PKS) modifications, including oxidations, reductions, and glycosylations, to generate a vast diversity of structures. researchgate.netresearchgate.net

A hypothetical chemical transformation from an angucyclinone precursor could involve a series of regioselective reactions to install the required hydroxyl and methoxy functionalities. For instance, starting from a simpler angucyclinone that lacks the specific functionalization of this compound, a synthetic chemist might employ modern synthetic methodologies to achieve the target structure.

Table 1: Key Angucyclinone Structures

| Compound Name | Core Structure | Key Functional Groups |

| This compound | Benz[a]anthracene-7,12-dione | C1-OH, C3-CH2OH, C8-OCH3 |

| PD116740 | Benz[a]anthracene-7,12-dione | Varies by specific analog |

| UWM6 | Benz[a]anthracene-7,12-dione | Basic tetracyclic core |

| Rabelomycin | Benz[a]anthracene-7,12-dione | C6-OH |

The synthesis of tetracyclic quinones related to angucyclinones has been explored through methods like the Diels-Alder reaction to construct the core ring system. rsc.orgrsc.org Subsequent functional group interconversions would be necessary to arrive at the specific substitution pattern of this compound.

Introduction of Hydroxyl and O-Methyl Groups via Chemical Modification

The introduction of hydroxyl and O-methyl groups onto the angucyclinone scaffold with high regioselectivity is a key synthetic challenge. Insights for these transformations can be drawn from the biosynthetic pathways of angucyclines, which utilize highly specific enzymes for these modifications.

Hydroxylation:

The selective hydroxylation of aromatic compounds is a notoriously difficult chemical transformation. nih.gov In the biosynthesis of many angucyclines, flavoprotein monooxygenases (FMOs) are responsible for the introduction of hydroxyl groups at specific positions on the aromatic core. nih.govnih.gov For example, enzymes like PgaE and LanE catalyze the hydroxylation of angucyclinone intermediates. researchgate.netnih.gov

From a chemical synthesis perspective, achieving such regioselectivity often requires the use of directing groups or the exploitation of the inherent electronic properties of the substrate. Methods for the regioselective oxidation of phenols to catechols, which could be adapted for the hydroxylation of a phenolic angucyclinone precursor, have been developed using reagents like o-iodoxybenzoic acid (IBX). nih.gov Biocatalytic approaches, using isolated oxygenase enzymes or whole-cell biotransformations, represent a promising alternative to traditional chemical methods, offering the potential for high selectivity under mild reaction conditions. nih.govnih.govgoogle.com

O-Methylation:

The O-methylation of a hydroxyl group on the angucyclinone backbone is a more straightforward transformation. In biosynthetic pathways, this reaction is typically catalyzed by S-adenosyl-methionine (SAM)-dependent methyltransferases. nih.gov For instance, the enzyme LugN is responsible for the 8-O-methylation in the biosynthesis of certain angucyclines. nih.gov

In a laboratory setting, the selective methylation of a phenolic hydroxyl group can be achieved using a variety of reagents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. osti.gov If multiple hydroxyl groups are present in the molecule, protection of the other hydroxyl groups may be necessary to ensure regioselectivity. The chemoselective methylation of phenolic hydroxyl groups is a well-established strategy in natural product synthesis to prevent undesired side reactions. osti.gov

Table 2: Enzymes Involved in Angucyclinone Modification

| Enzyme | Type | Function |

| PgaE | Flavin-dependent monooxygenase | Hydroxylation |

| LanE | Flavin-dependent monooxygenase | Hydroxylation |

| LugN | S-adenosyl-methionine (SAM)-dependent methyltransferase | O-methylation |

Given the complexity and the lack of a published total synthesis, a chemoenzymatic approach appears to be the most promising strategy for the synthesis of this compound. nih.govresearchgate.netrsc.orgrsc.org This would involve the chemical synthesis of a suitable angucyclinone precursor, followed by enzymatic reactions to introduce the hydroxyl and O-methyl groups with the desired regioselectivity, mimicking the final steps of the natural biosynthetic pathway.

Structure Activity Relationship Sar Studies of 19 Hydroxy 8 O Methyltetrangulol Derivatives

Influence of Hydroxylation Patterns on Biological Efficacy

The number and location of hydroxyl groups on the angucyclinone scaffold are key determinants of biological activity, influencing factors such as solubility, target binding, and cellular uptake.

While direct studies on the 19-hydroxyl group of 19-Hydroxy-8-O-methyltetrangulol are not extensively detailed in publicly available research, its position on the side chain of the molecule suggests a potential role in modulating the compound's interaction with biological targets. Hydroxyl groups in such positions can participate in hydrogen bonding with enzymes or cellular receptors, which can be critical for the compound's mechanism of action. The polarity imparted by the hydroxyl group can also influence the molecule's pharmacokinetic properties.

The broader class of angucyclinones has been the subject of more extensive SAR studies, which can provide insights into the likely importance of hydroxylation for this compound. For instance, the presence of hydroxyl groups at various positions on the tetracyclic core is known to be important for the cytotoxic and antimicrobial activities of these compounds.

Studies on related angucyclinones have demonstrated that hydroxyl substitutions can significantly impact their biological profiles. For example, 2-hydroxy-tetrangomycin and 2-hydroxy-frigocyclinone have been shown to exhibit inhibitory activity against various bacteria and demonstrate cytotoxic effects against human cancer cell lines. nih.gov Specifically, 2-hydroxy-frigocyclinone displayed significant cytotoxicity against HL-60, Bel-7402, and A549 cancer cell lines. nih.gov This highlights the importance of the position of hydroxylation on the angucyclinone framework in determining biological efficacy. The structural diversity of angucyclinones is often derived from oxidations on the tetracyclic backbone, including hydroxyl substitutions at various carbons. nih.gov

The following table summarizes the cytotoxic activity of some hydroxylated angucyclinone derivatives.

| Compound | HL-60 IC₅₀ (µM) | Bel-7402 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| Gephyromycin (B1244567) | 133.2 | 108.7 | 154.3 |

| 2-Hydroxy-tetrangomycin | 25.8 | 35.6 | 14.1 |

| 2-Hydroxy-frigocyclinone | <10 | <10 | <10 |

Effect of O-Methylation on Activity Profiles

O-methylation is another key structural modification that can significantly alter the biological activity of angucyclinones. The addition of a methyl group to a hydroxyl function can affect the molecule's lipophilicity, electronic distribution, and steric properties, thereby influencing its interaction with biological targets.

The 8-O-methyl group in this compound is a feature shared with other biologically active angucyclinones. For example, 8-O-methyltetrangomycin and 8-O-methyltetrangulol have demonstrated antimicrobial activity against bacteria such as Bacillus cereus and Listeria monocytogenes. nih.gov This suggests that O-methylation at the C-8 position is compatible with, and may even be necessary for, certain biological activities. The methyl group can enhance the lipophilicity of the molecule, potentially facilitating its passage through cell membranes. Furthermore, it can protect the phenolic hydroxyl group from metabolic inactivation.

Impact of Ring Modifications and Substitutions

The structural diversity within the angucyclinone family is vast, with variations arising from different oxidative patterns, amino acid incorporations, ring cleavages, and glycosylations. nih.gov For example, the cleavage of the C-ring in some angucyclinones disrupts the conjugated system, which can have a profound impact on their biological properties. nih.gov While specific ring modifications of this compound have not been extensively reported, the general principles of angucyclinone SAR suggest that such modifications would likely lead to derivatives with distinct activity profiles. The exploration of such modifications remains a promising avenue for the discovery of new therapeutic agents.

Analysis of C-Ring Cleavage Products

The cleavage of the C-ring in angucyclinones represents a significant structural diversification that can lead to novel biological activities. This process, often enzyme-mediated, results in a variety of rearranged scaffolds.

Biochemical investigations into the biosynthesis of C-ring-cleaved angucyclines, such as lugdunomycin, have shed light on the early tailoring steps that lead to this structural divergence. nih.gov The 8-O-methylation of the angucyclinone core, a reaction catalyzed by methyltransferases like LugN, has been identified as a critical branching point, directing the biosynthesis towards C-ring cleavage. nih.govacs.org This is noteworthy because 8-methoxy substitution has been observed to block B-ring cleavage, highlighting the regioselective influence of this modification. nih.gov

Enzymes such as the flavin-dependent monooxygenase LugOIII and the putative Baeyer-Villiger monooxygenase LugOV are implicated in the subsequent epoxidation and C-C bond cleavage of the C-ring. nih.govnih.gov Studies on the lugdunomycin biosynthetic pathway have shown that these enzymes can act on both methylated and non-methylated intermediates, although the majority of naturally occurring C-ring cleaved angucyclinones possess an 8-methoxy group. nih.gov

The resulting C-ring cleaved products exhibit diverse structural features. For instance, NMR analysis of various isolated intermediates reveals different substitution patterns and stereochemistry, which can influence their biological profiles. nih.gov The proposed mechanism for C-ring cleavage often involves a Grob-type fragmentation of an epoxide intermediate, a process that requires the prior reduction of the keto groups at positions C-7 and C-12. nih.gov

A key takeaway from the analysis of C-ring cleavage products is the intricate interplay between tailoring enzymes and the angucyclinone substrate. The substrate specificity of these enzymes, particularly the requirement for an 8-O-methyl group by some, dictates the biosynthetic fate of the molecule and ultimately the structure of the final product. nih.gov

Significance of Reduction States within the Angucyclinone System

The oxidation state of the angucyclinone core is a critical determinant of its biological activity. The reduction of the quinone moiety in the C-ring, as well as other positions on the tetracyclic system, can profoundly alter the molecule's electronic properties and its ability to interact with biological targets.

Ketoreductases play a pivotal role in modifying the reduction state of the angucyclinone scaffold. For example, in the biosynthesis of thioangucycline, the enzymes TacO and TacA catalyze the 7- and 12-ketoreductions, respectively. nih.gov These reductions are considered early and mechanistically important steps that prime the molecule for subsequent C-ring cleavage. nih.gov The reduction of the quinone can influence the conformation of the ring system and facilitate the enzymatic reactions that lead to C-C bond cleavage. nih.gov

The degree of reduction can also lead to the formation of highly aromatized systems, which are unprecedented among natural products. frontiersin.orgresearchgate.net For instance, actetrophenol A features a fully aromatized tetraphene ring system, a consequence of an unusually high degree of reduction. frontiersin.orgresearchgate.net This significant alteration of the core structure is expected to confer unique biological activities.

The reduction of specific keto groups can also impact the stability and reactivity of the molecule. For example, the reduction of the C-1 keto group has been observed in various angucyclinone derivatives. nih.gov The presence or absence of these keto and hydroxyl groups, and their stereochemistry, are key features in the SAR of these compounds.

It is evident that the reduction state of the angucyclinone system is a key variable that is finely tuned by biosynthetic enzymes. This enzymatic control over the redox chemistry of the molecule allows for the generation of a diverse array of structures with potentially distinct pharmacological properties.

Comparative Analysis with Closely Related Angucyclinones

To further understand the SAR of this compound, it is instructive to compare its structural features and biological activities with those of closely related angucyclinones.

Tetrangulol (B1209878), Tetrangomycin (B1203879), and PD116740 Series

Tetrangulol and tetrangomycin are foundational angucyclinones that share the same core tetracyclic structure with this compound, differing primarily in their substitution patterns. Tetrangomycin, for instance, lacks the C-19 hydroxyl group and the C-8 methoxy (B1213986) group. 8-O-methyltetrangomycin serves as a key intermediate in the biosynthesis of C-ring-cleaved angucyclinones. nih.gov

The PD116740 series of angucyclinones are known for their potent inhibitory activity against certain enzymes. A comparative analysis of the structure-activity relationships within this series and with derivatives of this compound could reveal the importance of specific functional groups for biological activity. For example, the presence of a methoxy group has been shown to significantly increase the activity of some compounds. researchgate.net

The enzymatic conversion of these precursors by various tailoring enzymes, such as ketoreductases and methyltransferases, highlights the modularity of angucyclinone biosynthesis. The substrate promiscuity of some of these enzymes allows for the generation of a library of related compounds, each with a potentially unique biological profile. nih.govacs.org

| Compound Name | C-1 Hydroxyl | C-3 Methyl | C-8 Methoxyl | C-19 Hydroxymethyl |

| This compound | Yes | No | Yes | Yes |

| Tetrangulol | Yes | No | No | No |

| Tetrangomycin | No | No | No | No |

| 8-O-methyltetrangomycin | No | No | Yes | No |

Analogues with Distinct Glycosylation or Structural Features

Glycosylation is another major source of structural diversity in angucyclinones and can have a profound impact on their pharmacological properties, including solubility, stability, and target recognition. nih.govnih.gov While this compound itself is an aglycone, many angucyclinones exist as glycosides. The nature and attachment point of the sugar moieties can dramatically alter the biological activity.

For example, landomycin A, a potent antitumor antibiotic, possesses a long carbohydrate chain attached to the D-ring of the angucyclinone core. nih.gov The sugar chain is crucial for its DNA binding activity and cytotoxicity. The inactivation or modification of genes involved in glycosylation can lead to the production of analogues with altered biological profiles. nih.gov

Furthermore, angucyclinone analogues can possess other distinct structural features, such as non-aromatic D-rings or unique substituents. frontiersin.orgresearchgate.net Actetrophenone A, for instance, is the first example of an angucyclinone with a nonaromatic D-ring. frontiersin.orgresearchgate.net These structural modifications, which deviate from the classical benz[a]anthracene scaffold, expand the chemical space of angucyclinones and offer opportunities for the discovery of new biological activities.

The study of these diverse analogues provides valuable insights into the structural requirements for various biological activities and can guide the semisynthetic modification of this compound to generate novel compounds with improved therapeutic potential.

Advanced Research Methodologies Applied to 19 Hydroxy 8 O Methyltetrangulol Research

Omics-Based Approaches for Natural Product Discovery

"Omics" technologies, which allow for the comprehensive analysis of a complete set of biological molecules, have revolutionized the discovery and study of natural products from microbial sources.

Genomics and Metagenomics for Gene Cluster Identification

The genetic blueprints for the production of secondary metabolites like angucyclines are typically organized into biosynthetic gene clusters (BGCs). nih.govyoutube.com Genome sequencing projects have revealed that bacteria, particularly from the genus Streptomyces, possess a vast genetic potential for producing natural products, with a notable abundance of cryptic (silent or unexpressed under standard laboratory conditions) angucycline-type BGCs. nih.gov

These BGCs are substantial, often spanning tens to over 200 kilobases of DNA, and contain all the necessary genes for creating the core chemical scaffold and tailoring it with specific chemical modifications. nih.govnih.gov The structural diversity seen in angucyclines arises from different patterns of cyclase-controlled folding of the initial polyketide chain and the diverse post-PKS (polyketide synthase) modifications introduced by these tailoring enzymes. nih.gov

Modern genome mining strategies, often employing long-read sequencing technologies, have become vital for exploring the genetic potential of both cultured and uncultured microorganisms. nih.gov These approaches allow for the identification of novel, complete BGCs from complex environmental samples (metagenomics) or from the genomes of isolated strains. nih.govnih.gov For instance, the sequencing of a Streptomyces strain (RO-S4) led to the identification of 19 putative BGCs, including a grincamycin-like cluster responsible for producing novel angucyclines. nih.govnih.gov This demonstrates the power of genomics to link a specific set of genes to the production of a particular class of molecules.

Table 1: Typical Genes within an Angucycline Biosynthetic Gene Cluster

| Gene/Enzyme Class | Function in Angucycline Biosynthesis |

| Type II Polyketide Synthase (PKS) | Assembles the initial decaketide backbone from simple acyl-CoA units. nih.gov |

| Cyclases/Aromatases | Catalyze the folding and cyclization of the polyketide chain to form the characteristic angular tetracyclic ring system. nih.govacs.org |

| Oxygenases (e.g., FAD-dependent monooxygenases) | Introduce hydroxyl groups at specific positions on the angucycline core, critical for subsequent modifications and biological activity. nih.govacs.org |

| Reductases (e.g., short-chain dehydrogenases/reductases) | Catalyze reduction reactions, such as at keto groups, influencing the final structure. nih.govacs.org |

| Methyltransferases | Add methyl groups to specific hydroxyl or other functional groups, as seen in the "8-O-methyl" part of 19-Hydroxy-8-O-methyltetrangulol. acs.org |

| Glycosyltransferases | Attach sugar moieties to the aglycone core, a common modification in many angucyclines, though not present in this compound itself. nih.gov |

| Regulatory Genes | Control the expression of the other genes within the cluster. nih.gov |

Metabolomics for Comprehensive Product Profiling

Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, provides a direct snapshot of the chemical compounds being produced. When integrated with genomics, it becomes a powerful tool for natural product discovery. nih.govnih.gov

A prime example of this synergy is the investigation of the Streptomyces sp. RO-S4 strain. nih.gov Researchers used untargeted metabolomic analysis with UPLC-HRMS (Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry) to profile the chemical constituents of the strain's extract. This analysis revealed a predominance of compounds from the angucycline family. nih.gov By creating a molecular network, where related molecules are clustered based on their fragmentation patterns in the mass spectrometer, researchers could quickly identify and annotate the produced compounds. This approach successfully identified three known metabolites and a host of other putatively new angucyclines. nih.govnih.gov This comprehensive profiling not only confirms the products of the identified BGC but also uncovers unexpected chemical diversity and novel structures within the same family.

Enzymatic Assay Development and Characterization

While omics approaches provide a broad overview, understanding a biosynthetic pathway requires a detailed examination of its individual enzymatic steps.

In vitro Reconstitution of Biosynthetic Steps

A powerful method for elucidating the function of enzymes within a BGC is the reconstitution of biosynthetic steps, either in vitro (in a test tube with purified components) or through heterologous expression in a host organism. nih.gov This has been successfully applied to angucycline pathways. For example, cryptic angucycline gene clusters from Streptomyces sp. PGA64 and H021 were functionally characterized by cloning and expressing their tailoring genes alongside the genes for a minimal angucycline backbone (UWM6) in a host strain, Streptomyces lividans TK24. nih.gov

This work unequivocally demonstrated the function of specific enzymes. The expression of the monooxygenases PgaE or CabE with the UWM6-producing genes resulted in the formation of the known angucycline, rabelomycin. nih.gov When the subsequent enzymes in each pathway, the oxidoreductase PgaM or the reductase/monooxygenase combination CabMV, were included, the novel angucyclines gaudimycin A and B were produced. nih.gov These experiments allow researchers to assign specific functions to previously uncharacterized enzymes and definitively map the sequence of reactions that lead from a basic scaffold to a series of complex final products.

Substrate Specificity and Enzyme Kinetics Studies

Investigating the substrate specificity and kinetics of biosynthetic enzymes reveals the intricate logic of the pathway and the origins of metabolic diversity. acs.org Research into angucycline biosynthesis has shown that the generation of a large library of related compounds from a single pathway is often due to the combined action of highly promiscuous enzymes and those with very strict substrate requirements. acs.org

Table 2: Characterized Enzymes in Angucycline Tailoring

| Enzyme | Proposed Substrate | Product | Organism/Pathway |

| PgaE (Monooxygenase) | UWM6 | Rabelomycin | Streptomyces sp. PGA64 (Gaudimycin) |

| CabE (Monooxygenase) | UWM6 | Rabelomycin | Streptomyces sp. H021 (Gaudimycin) |

| PgaM (Oxidoreductase) | Rabelomycin | Gaudimycin A/B | Streptomyces sp. PGA64 (Gaudimycin) |

| CabMV (Reductase/Monooxygenase) | Rabelomycin | Gaudimycin A/B | Streptomyces sp. H021 (Gaudimycin) |

| LndM2 (Oxidoreductase) | Tetrangomycin (B1203879) | 11-deoxylandomycinone | Streptomyces globisporus (Landomycin) |

| LugN (8-O-methyltransferase) | Various angucycline intermediates | 8-O-methylated angucyclines | Angucyclinomyces sp. (Lugdunomycin) |

| TacA (12-ketoreductase) | Various angucycline intermediates | 12-hydroxy angucyclines | Streptomyces sp. (Thioangucycline) |

Computational Chemistry and Molecular Modeling

Computational approaches provide a powerful lens for visualizing and understanding enzyme mechanisms at the atomic level, especially when combined with structural data. In the study of angucyclines, computer modeling has been used to illuminate the function of glycosyltransferases, which are responsible for attaching sugar groups to the core structure. nih.gov

For example, after determining the crystal structure of UrdGT2, a C-glycosyltransferase from the urdamycin pathway, researchers used molecular modeling to probe its active site. nih.gov This computational analysis helped to identify the key amino acid residues likely involved in binding both the sugar donor substrate and the angucycline acceptor substrate. nih.gov Modeling how these substrates fit within the enzyme's two-domain structure provided critical insights into how the enzyme facilitates the formation of the C-glycosidic bond. nih.gov Such studies are crucial for understanding the precise mechanisms of catalysis and can guide future efforts in protein engineering to create novel glycosylated natural products.

Prediction of Spectroscopic Data

The structural elucidation of novel natural products is a cornerstone of phytochemical research. While experimental techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are definitive, computational methods for predicting spectroscopic data are increasingly used to complement and guide these analyses. For compounds like this compound, in silico prediction of spectroscopic data can be an invaluable tool.

Computational chemistry software can calculate various molecular properties that correlate with spectroscopic data. For instance, Density Functional Theory (DFT) calculations can predict ¹³C and ¹H NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry of the compound. The predicted spectra can then be compared with experimental data to confirm or aid in the assignment of complex structures. This is particularly useful for structurally complex molecules like angucyclines, where extensive signal overlap and complex coupling patterns can make manual interpretation challenging.

In the study of new angucycline antibiotics, such as stremycin A and B from Streptomyces pratensis, detailed 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, were essential for determining their complex structures, which include sugar moieties attached to the angucycline core. mdpi.com The prediction of NMR spectra for proposed structures and comparison with the acquired experimental data can significantly accelerate and improve the accuracy of the structure elucidation process.

Basic computed properties for this compound are available in public databases like PubChem.

Table 1: Computed Properties for this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₄O₅ |

| Molecular Weight | 334.3 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Exact Mass | 334.08412354 Da |

| Monoisotopic Mass | 334.08412354 Da |

| Topological Polar Surface Area | 83.8 Ų |

| Heavy Atom Count | 25 |

| Data sourced from PubChem CID 379539. |

Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The insights gained from docking studies can help in elucidating the mechanism of action and in the rational design of more potent analogs.

The general process of a docking study involves the following steps:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or predicted using homology modeling. Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the ligand is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm systematically explores different conformations and orientations of the ligand within the binding site of the receptor, scoring each pose based on a scoring function that estimates the binding affinity.

Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode and the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While specific docking studies on this compound are not widely published, research on the broader angucycline class demonstrates the utility of this approach. For example, a recent study investigated the potential of 157 angucycline compounds as inhibitors of the SARS-CoV-2 main protease (3CLpro), a key enzyme in the viral replication cycle. nih.govnih.gov The study employed molecular docking to screen the compounds against the active site of 3CLpro, revealing that many angucyclines, such as saquayamycin (B1681451) K4 and moromycin A, exhibited high binding affinities, suggesting their potential as antiviral agents. nih.govnih.gov

Another study focused on a novel angucycline isolated from Stereospermum fimbriatum and its potential as an anti-MRSA (methicillin-resistant Staphylococcus aureus) agent. utm.myresearchgate.net Molecular docking was used to evaluate the binding of the angucycline to several key MRSA targets, including penicillin-binding protein 2a (PBP2a) and β-lactamase. utm.myresearchgate.net The results indicated that the compound could be a promising candidate for the development of new anti-MRSA drugs. utm.myresearchgate.net These examples highlight how docking studies can be instrumental in identifying potential therapeutic targets for angucyclines like this compound.

Quantitative Structure-Activity Relationships (QSAR) for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netresearchgate.net The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is dependent on the variation in their physicochemical properties. QSAR studies are valuable in drug discovery for predicting the activity of unsynthesized compounds, optimizing lead compounds, and understanding the structural features that are important for biological activity. mdpi.comnih.gov

The development of a QSAR model typically involves the following stages:

Data Set Selection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These can include electronic, steric, hydrophobic, and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

Although no specific QSAR studies have been reported for this compound, the methodology has been successfully applied to other classes of natural and synthetic compounds. For instance, QSAR studies have been conducted on flavonoid derivatives to predict their anti-HBV activity and on cinnamate (B1238496) esters to predict their antileishmanial and antitrypanosomal activities. promega.com Such studies can identify key molecular features, such as specific substitutions or electronic properties, that are crucial for the observed biological effects. promega.com

Hypothetically, a QSAR study on a series of this compound analogs could be performed to predict their antimicrobial or cytotoxic activity. By synthesizing or computationally designing a library of derivatives with modifications at various positions of the angucycline core, a QSAR model could be developed to guide the synthesis of more potent compounds.

Cell-Based Bioassays and Mechanistic Studies

Cell-based assays are indispensable tools in drug discovery for evaluating the biological effects of compounds in a cellular context. These assays can provide valuable information on a compound's efficacy, mechanism of action, and potential toxicity.

Reporter Gene Assays for Pathway Activation

Reporter gene assays are a powerful type of cell-based assay used to study gene expression and signal transduction pathways. promega.comnih.gov In these assays, the regulatory sequence of a gene of interest is fused to a gene that encodes a readily measurable protein, known as a reporter gene (e.g., luciferase, green fluorescent protein). promega.comnih.gov When the pathway of interest is activated or inhibited by a compound, the expression of the reporter gene is altered, leading to a change in the detectable signal.

This methodology is highly versatile and can be adapted to study a wide range of biological processes. nih.gov For instance, reporter gene assays are commonly used to screen for compounds that modulate the activity of nuclear receptors, transcription factors, or signaling pathways implicated in diseases like cancer or inflammation. The general workflow for a reporter gene assay is as follows:

Construct Development: A plasmid vector is engineered to contain the reporter gene under the control of a specific promoter or response element.

Cell Transfection: The reporter construct is introduced into a suitable cell line.

Compound Treatment: The transfected cells are treated with the test compound.

Signal Detection: The activity of the reporter protein is measured, which reflects the effect of the compound on the pathway of interest.

Angucyclines are known to possess a variety of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov Reporter gene assays could be employed to screen this compound for its ability to modulate specific cellular pathways related to these activities. For example, a reporter assay could be designed to detect the activation of the p53 pathway, a critical tumor suppressor pathway, or the inhibition of the NF-κB pathway, which is involved in inflammation and cancer.

High-Throughput Screening for Biological Activity

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical or biological compounds for a specific biological activity. HTS is a cornerstone of modern drug discovery, enabling the identification of "hit" compounds from large compound libraries that can be further developed into lead compounds.

HTS workflows typically involve:

Assay Development and Miniaturization: A robust and sensitive bioassay is developed and optimized for use in a microplate format (e.g., 96-, 384-, or 1536-well plates).

Automation: Robotic systems are used to handle the plates, dispense reagents and compounds, and perform the assay measurements, allowing for the screening of thousands of compounds per day.

Data Analysis: Sophisticated software is used to analyze the large datasets generated by the HTS campaign, identify active compounds, and eliminate false positives.

Actinomycetes, the microbial group from which this compound is derived, are a prolific source of bioactive natural products. researchgate.net HTS is a key strategy for screening extracts and pure compounds from actinomycetes to discover new therapeutic agents. nih.gov For example, an HTS campaign was successfully used to screen a library of actinomycete metabolites for α-glucosidase inhibitors, which are potential drugs for the treatment of diabetes. researchgate.net In this screen, the inhibitory activity of the microbial broths was measured in a 96-well plate format, allowing for the rapid identification of strains producing active compounds. researchgate.net

This compound could be included in HTS campaigns to explore a wide range of potential biological activities. For example, it could be screened against a panel of cancer cell lines to identify any cytotoxic effects, or against a variety of microbial pathogens to determine its antimicrobial spectrum. The use of HTS would allow for the efficient evaluation of this compound against numerous biological targets, maximizing the chances of discovering a novel therapeutic application.

Future Research Directions and Translational Perspectives for 19 Hydroxy 8 O Methyltetrangulol

Elucidating Remaining Biosynthetic Gaps and Regulatory Mechanisms

The biosynthesis of angucyclinones like 19-Hydroxy-8-O-methyltetrangulol is a complex process involving a minimal PKS and numerous tailoring enzymes that execute cyclizations, oxidations, and other modifications. nih.gov While the general pathway for angucycline formation from a decaketide precursor is understood, significant gaps remain in the specific sequence of events and regulatory controls for individual compounds. nih.gov

Future research must focus on identifying the complete biosynthetic gene cluster (BGC) responsible for producing this compound. Although the BGC for related compounds like urdamycin A has been characterized, revealing genes for PKS, tailoring enzymes, glycosyltransferases, and regulation, the specific enzymes for the final hydroxylation and O-methylation steps leading to this compound are yet to be definitively identified and characterized. nih.gov

Furthermore, the regulatory networks governing the expression of these BGCs are often complex and poorly understood. In many Streptomyces species, antibiotic production is triggered by intricate signals, including nutritional deficiencies and environmental stress, as seen in the case of jadomycin (B1254412) biosynthesis. nih.gov Research into the regulatory mechanisms should investigate:

Pathway-Specific Regulators: Identifying homologues of known regulatory genes, such as the lndI activator for landomycin E production, within the this compound BGC. nih.gov

Global and Pleiotropic Regulators: Exploring the influence of wider cellular control systems, like the gamma-butyrolactone (B3396035) (GBL) autoregulators that control secondary metabolism and morphological differentiation in Streptomyces. nih.gov

Environmental Triggers: Systematically testing various culture conditions to understand the environmental and nutritional cues that activate the expression of the BGC.

Rational Design and Synthesis of Advanced Angucyclinone Derivatives

The natural scaffold of this compound provides a promising starting point for the generation of novel, more potent, and specific bioactive molecules. Advances in synthetic and medicinal chemistry offer powerful tools for creating advanced angucyclinone derivatives. rsc.org

A key strategy involves the rational design of analogues based on structure-activity relationships (SAR). By synthesizing a library of derivatives with systematic modifications to the benz[a]anthracene core, it becomes possible to identify which functional groups are essential for bioactivity. nih.gov Synthetic strategies like the Diels-Alder reaction have proven highly effective for constructing the core angucycline framework and can be adapted to create novel structures, including N-heterocyclic analogues which have shown promising antitumor activity. nih.govresearchgate.net

Another powerful approach is combinatorial biosynthesis , which involves genetically engineering the biosynthetic pathway to produce novel compounds. researchgate.net This can be achieved by:

Expressing Tailoring Enzymes from Other Pathways: Introducing enzymes like unique glycosyltransferases or oxidoreductases from other angucycline BGCs to add new chemical moieties to the this compound backbone. nih.gov

Altering Substrate Specificity: Modifying key enzymes, such as the cyclase that directs the polyketide chain into the characteristic angular structure, to accept different starter or extender units, potentially leading to novel side chains. nih.gov

| Strategy | Approach | Potential Outcome |

| Rational Design | Synthesis of aza-analogues using hetero-Diels-Alder reactions. researchgate.net | Creation of N-heterocyclic derivatives with potentially enhanced cytotoxicity against cancer cells. |

| Combinatorial Biosynthesis | Steering anthracycline pathways using an angucycline-specific cyclase (pgaF). nih.gov | Production of novel angucyclinone scaffolds from more common polyketide precursors. |

| Glycodiversification | Engineering pathway glycosyltransferases to attach different or multiple sugar units. nih.gov | Generation of glycosylated analogues with altered solubility and target-binding properties. |

Deeper Exploration of Molecular Targets and Pathways of Action

While angucyclines are known to possess a broad range of biological activities, the precise molecular targets and mechanisms of action for most of these compounds, including this compound, are not well defined. nih.govnih.gov This knowledge gap is a major barrier to their development as clinical agents.

Future research must employ a multi-pronged approach to de-orphanize this compound. Key methodologies include:

Affinity-Based Proteomics: Attaching a chemical tag to this compound and using it as bait to "pull down" its binding partners from cell extracts.

Cellular Thermal Shift Assays (CETSA): Identifying target proteins by observing changes in their thermal stability upon compound binding.

Genetic and Genomic Approaches: Using techniques like CRISPR-based screening or transcriptomic analysis (RNA-seq) to identify genes and pathways that are affected by the compound or whose modification confers resistance or sensitivity.

For instance, the related angucyclinone gephyromycin (B1244567) A has been shown to exhibit glutaminergic activity, suggesting an interaction with neuronal pathways, but this is an exception rather than the rule for the class. nih.gov A comprehensive understanding of how this compound interacts with cellular machinery is crucial for predicting its therapeutic potential and potential toxicities.

Development of this compound and its Analogues as Biochemical Probes

Beyond their direct therapeutic potential, this compound and its derivatives can be developed into valuable biochemical probes to study cellular processes. Once a specific molecular target is identified, the compound's scaffold can be modified to create tools for basic research.

This involves the synthesis of analogues that incorporate reporter functionalities, such as:

Fluorescent Dyes: To visualize the subcellular localization of the compound and its target in living cells using advanced microscopy techniques.

Biotin Tags: To facilitate the isolation and identification of target proteins and their associated complexes.

Photo-affinity Labels: To create a permanent, covalent bond between the probe and its target upon UV irradiation, enabling more robust target identification.

The successful synthesis of angucycline analogues with modified C-glycoside subunits demonstrates that complex chemical modifications to the core structure are feasible, paving the way for the creation of such sophisticated chemical probes. researchgate.net These tools would be invaluable for validating molecular targets and dissecting the complex biological pathways in which they function.

Expanding the Bioproduction and Biotechnological Potential

A significant hurdle for the development of many natural products is their low production titer in the native host organism. nih.gov To make this compound and its derivatives available for extensive research and potential commercialization, it is essential to expand their bioproduction capabilities using modern synthetic biology and metabolic engineering techniques. frontiersin.organtheia.bio

Several strategies can be employed to boost production:

Pathway Refactoring and Heterologous Expression: Cloning the entire BGC from its native producer and expressing it in a well-characterized, fast-growing, and genetically tractable host like Streptomyces coelicolor or a genome-minimized strain. nih.gov This involves replacing native promoters with a library of strong, constitutive promoters to optimize and balance the expression of pathway genes. nih.gov

Metabolic Engineering: Optimizing the host's primary metabolism to increase the supply of essential precursors, such as acetyl-CoA and malonyl-CoA, which are the building blocks for polyketide synthesis.

Fermentation Optimization: Improving production through process engineering, such as using glass bead-enhanced cultivation for filamentous actinobacteria to mitigate mechanical stress and improve metabolite yields. nih.gov

Advanced Genetic Tools: Utilizing multiplex site-specific genome engineering (MSGE) to integrate multiple copies of the BGC into the host chromosome for gene dosage effects or employing dynamic regulation systems that couple production to metabolite-responsive biosensors. nih.gov

By leveraging these advanced biotechnological approaches, it is possible to create robust and efficient microbial cell factories for the sustainable and scalable production of this compound. antheia.bio

Q & A

Q. How can researchers investigate the ecological role of this compound in its native organism?

- Answer : Gene knockout or CRISPR-Cas9 editing disrupts biosynthetic genes to observe phenotypic changes. Ecological assays (e.g., antimicrobial or allelopathic activity tests) assess ecological interactions. Field studies correlate compound abundance with environmental stressors (e.g., pathogen load). Metagenomics links microbial communities to compound production .

Methodological Frameworks and Tools

- Research Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .

- Data Analysis : Use tools like R or Python for statistical modeling (e.g., PCA for metabolomics data) .

- Ethical Compliance : Adhere to guidelines for data integrity and authorship (e.g., COPE standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.